2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436805 | |
| Record name | DIASTEREOMER 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-81-5 | |
| Record name | DIASTEREOMER 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Diastereomere können durch verschiedene Verfahren synthetisiert werden, darunter die Bildung diastereomerer Salze. So kann beispielsweise ein racemisches Gemisch von Phenylbernsteinsäure mit einer reinen Probe von (-)-Prolin vermischt werden, was zur Bildung diastereomerer Salze führt. Diese Salze können dann mit gängigen Labormethoden wie Filtration getrennt werden . Industrielle Produktionsmethoden beinhalten oft den Einsatz der Hochleistungsflüssigchromatographie (HPLC) zur Trennung von Diastereomeren .
Analyse Chemischer Reaktionen
Diastereomere unterliegen verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Die spezifischen Reaktionen hängen von den funktionellen Gruppen ab, die im Diastereomer vorhanden sind. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach Ausgangsmaterialien und Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Prostaglandin D2 Receptor Antagonism
One of the primary applications of this compound is its role as a selective antagonist for the Prostaglandin D2 receptor (DP). Research has demonstrated that it exhibits high affinity for this receptor, with a Ki value of 2.0 nM . This antagonistic activity suggests potential therapeutic uses in conditions where prostaglandin D2 signaling is implicated, such as asthma and allergic responses.
Antifungal Activity
The compound has also been evaluated for antifungal properties. In studies assessing its efficacy against various phytopathogenic fungi, it showed varying levels of activity. For instance, specific derivatives exhibited inhibition rates exceeding 90% against certain fungal strains . This positions the compound as a candidate for agricultural applications in managing fungal diseases.
Case Study 1: Prostaglandin D2 Receptor Antagonism
A study published in the Journal of Medicinal Chemistry highlighted the optimization of this compound to enhance its pharmacokinetic profile while maintaining its antagonistic properties against the DP receptor . The modifications made were aimed at reducing biliary excretion and improving overall bioavailability.
Case Study 2: Antifungal Efficacy
In another research article, the compound was tested against multiple strains of fungi. The results indicated that certain structural modifications enhanced antifungal activity significantly compared to parent compounds. This study provided insights into structure-activity relationships that could guide future synthetic efforts .
Wirkmechanismus
The mechanism of action of diastereomers depends on their specific molecular structure and the biological targets they interact with. Diastereomers can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The pathways involved in these interactions can vary widely and are often studied using techniques such as molecular modeling and spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Lead Compounds 6 and 7
Key Features :
- Compound 6 : Early lead with 7-methylsulfonyl and 5-fluoro substituents.
- Compound 7 : Structural isomer with reversed substituent positions.
| Property | Compound 6 | Compound 7 | MK-0524 (13) |
|---|---|---|---|
| DP Ki (nM) | 2.0 | 2.0 | 2.0 |
| Rat Half-Life (h) | 0.5 | 0.3 | 4.5 |
| Biliary Excretion | High (Cmax = 1100 µM) | Very High (Cmax = 3900 µM) | Low (Cmax < 100 µM) |
| Clearance Rate | Rapid | Rapid | Moderate |
Insights :
Replacing the 7-methylsulfonyl group in 6 and 7 with fluorine in MK-0524 reduced biliary excretion by >90%, significantly improving oral bioavailability and half-life. This modification also retained DP receptor affinity (Ki = 2.0 nM) while enhancing metabolic stability .
Indomethacin Analogs (Compound 31)
Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
Molecular Formula : C25H18ClF3N2O5S
Synthesis Yield : 43% via automated HPLC purification .
| Property | Compound 31 | MK-0524 |
|---|---|---|
| Target Activity | COX-2 Inhibition | DP Receptor Antagonism |
| Key Substituents | 4-Chlorobenzoyl, Trifluoromethylsulfonamide | 4-Chlorobenzyl, Methylsulfonyl, Fluoro |
| Solubility | Moderate (ACN/H2O) | High (Polar groups enhance aqueous solubility) |
Insights :
While both compounds share a chlorobenzyl/benzoyl motif, Compound 31 targets cyclooxygenase (COX) enzymes, unlike MK-0524 ’s DP receptor specificity. The trifluoromethylsulfonamide group in 31 enhances lipophilicity but reduces metabolic stability compared to MK-0524 ’s fluorine and methylsulfonyl groups .
Brominated Analogs (5-Bromo-7-Fluoro Derivative)
Structure: 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic Acid Molecular Formula: C13H11BrFNO2 Molecular Weight: 312.13 g/mol .
| Property | Brominated Analog | MK-0524 |
|---|---|---|
| Substituents | 5-Bromo, 7-Fluoro | 4-Chlorobenzyl, 7-Fluoro, 5-Methylsulfonyl |
| LogP | 2.1 (Estimated) | 3.8 (Experimental) |
| Therapeutic Target | Not reported | DP Receptor |
Insights : The absence of the 4-chlorobenzyl and methylsulfonyl groups in the brominated analog reduces steric bulk and receptor affinity. Bromine’s larger atomic radius may hinder binding compared to chlorine, though its electron-withdrawing effects could enhance acidity .
Biologische Aktivität
2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, commonly referred to by its CAS number 571170-81-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C21H19ClFNO4S
- Molecular Weight: 435.90 g/mol
- CAS Number: 571170-81-5
Research indicates that this compound acts as a selective antagonist for the prostaglandin D2 receptor (DP), which plays a significant role in mediating allergic responses and inflammation. The inhibition of DP receptor activity can potentially alleviate symptoms associated with asthma and other allergic conditions .
Antifungal Activity
One of the notable biological activities of this compound is its antifungal properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant fungicidal activity against various strains of Botrytis cinerea, a common plant pathogen. The effectiveness was measured using the EC50 value, which indicates the concentration required to inhibit 50% of fungal growth. For instance:
- Compound V-10 showed an EC50 value of 1.58 mg/L against the sensitive strain DL-11.
- Other derivatives also exhibited high inhibition rates exceeding 70% at concentrations around 50 mg/L .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its interaction with prostaglandin receptors. The selective antagonism of the DP receptor suggests that it may reduce inflammation in conditions such as asthma and allergic rhinitis .
Case Studies
- Fungicidal Efficacy Against Botrytis cinerea
- Prostaglandin Receptor Antagonism
Summary of Biological Activities
| Activity Type | Assessed Parameter | Result |
|---|---|---|
| Antifungal | EC50 against B. cinerea | 1.58 mg/L (V-10) |
| Anti-inflammatory | DP receptor inhibition | IC50 = 0.021 μM |
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed experimentally?
The synthesis involves constructing the tetrahydrocyclopenta[b]indole core, introducing sulfonyl and fluorinated substituents, and ensuring regioselective functionalization. Challenges include:
- Steric hindrance during cyclization of the indole ring, mitigated by using microwave-assisted synthesis to enhance reaction efficiency .
- Sulfonation selectivity : The methylsulfonyl group at position 5 requires controlled oxidation of thioether intermediates with mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions .
- Chiral resolution : The acetic acid side chain at position 3 may require enantiomeric separation via chiral HPLC or enzymatic resolution .
Example protocol:
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 120°C | 65 | 92% |
| Sulfonation | mCPBA, CH₂Cl₂, 0°C | 78 | 95% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR spectroscopy : - and -NMR confirm regiochemistry of the 4-chlorobenzyl and methylsulfonyl groups. Key shifts:
- Aromatic protons (7-fluoro indole): δ 7.2–7.8 ppm (multiplet) .
- Methylsulfonyl group: δ 3.1 ppm (singlet) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 461.0845 for C₂₃H₂₀ClFNO₄S) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroindole core .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and bioavailability for in vitro assays?
- Salt formation : Co-crystallization with sodium or potassium salts improves aqueous solubility (e.g., sodium acetate derivative increases solubility by 5× in PBS buffer) .
- Prodrug approaches : Esterification of the acetic acid moiety (e.g., tert-butyl ester) enhances membrane permeability, with hydrolysis in vivo restoring activity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in cell cultures (80% release over 72 hours) .
Q. How are data contradictions resolved in SAR studies involving this compound?
Contradictions between in vitro potency and in vivo efficacy often arise from metabolic instability or off-target effects. Strategies include:
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., demethylation at the sulfonyl group reduces activity by 90%) .
- Kinetic solubility assays : Differentiate false negatives due to precipitation (e.g., use of surfactants like Tween-80 in assay buffers) .
- Selectivity panels : Screen against 50+ kinases or GPCRs to rule out off-target interactions (IC₅₀ >10 μM for non-targets) .
Q. What experimental designs are used to study the compound’s mechanism of action in complex biological systems?
- Chemical proteomics : Use of biotinylated analogs for pull-down assays identifies protein targets (e.g., affinity purification-mass spectrometry identifies PDE4B as a primary target) .
- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. PDE4B⁻/⁻ cell lines .
- Microscale thermophoresis (MST) : Measures binding affinity (Kd = 12 nM for PDE4B) with low sample consumption (5–10 μg protein) .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and acidic/basic conditions (pH 2–9) for 48 hours. Monitor via UPLC-PDA:
| Condition | Degradation Products | % Remaining |
|---|---|---|
| pH 2, 37°C | Des-fluoro analog | 65% |
| UV light | Sulfoxide derivative | 45% |
- Long-term stability : Store at -80°C in amber vials with desiccant to prevent hydrolysis of the methylsulfonyl group .
Q. What computational tools predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : Models binding to PDE4B’s catalytic domain (ΔG = -9.2 kcal/mol) .
- Molecular dynamics simulations (GROMACS) : Assess conformational stability over 100 ns trajectories (RMSD <2 Å) .
- ADMET prediction (SwissADME) : Forecasts logP = 3.1, CNS permeability = moderate, and CYP3A4 inhibition risk .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Re-evaluate force fields : Adjust partial charges for the sulfonyl group in docking simulations (e.g., AM1-BCC vs. RESP charges) .
- Solvent accessibility : Use PDBsum to verify if crystal structures include bound water molecules that affect ligand positioning .
- Experimental validation : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
